(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol
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Overview
Description
(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol is a chemical compound with the molecular formula C10H16N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable reaction conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
- (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanol
- (3,5-Dimethyl-1H-pyrazol-1-yl)methanol
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Comparison: (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol is unique due to the presence of a cyclopentyl group, which can influence its chemical reactivity and biological activity. Compared to (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanol, the cyclopentyl group provides greater steric hindrance, potentially affecting its binding affinity to biological targets. The presence of a hydroxyl group also allows for additional hydrogen bonding interactions, which can be crucial for its activity in various applications .
Properties
Molecular Formula |
C10H16N2O |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(5-cyclopentyl-2-methylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C10H16N2O/c1-12-9(7-13)6-10(11-12)8-4-2-3-5-8/h6,8,13H,2-5,7H2,1H3 |
InChI Key |
FRKYFCUYEMAVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCC2)CO |
Origin of Product |
United States |
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